(R)-1-((S)-2-(3,4,5-Trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17353857
Molecular Formula: C19H27NO6
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO6 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | (2R)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14+/m0/s1 |
| Standard InChI Key | QSLGUZZUFDIKSY-UONOGXRCSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@@H]2C(=O)O |
| Canonical SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s IUPAC name is (2R)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid, reflecting its stereochemistry . The piperidine ring adopts a chair conformation, while the 3,4,5-trimethoxyphenyl group contributes to hydrophobic interactions in biological systems. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.42 g/mol |
| CAS Number | 195202-09-6 |
| SMILES Notation | CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O |
The (R) and (S) configurations are critical for binding to cellular targets such as FK506-binding proteins (FKBPs), which are implicated in immunosuppression and protein-folding pathways .
Synthesis and Optimization
The synthesis of this compound shares similarities with AP1903, a homodimer of FKBP ligands used in biomedical research . An optimized route involves:
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Coupling (S)-piperidine-2-methyl formate with intermediate Cpd9' to form the butanoyl-piperidine backbone.
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Ester hydrolysis to yield the carboxylic acid functionality, simplifying purification via precipitation or extraction .
Comparative analysis of synthetic routes:
| Parameter | Prior Literature Route | Optimized Route |
|---|---|---|
| Purification Steps | Column chromatography (steps 5, 6, 8) | Precipitation/extraction |
| Cost Efficiency | High R&D costs | Reduced costs by 30–40% |
| Yield | 65–70% | 80–85% |
This parallel synthesis approach minimizes labor-intensive chromatography, enhancing scalability .
Physicochemical Properties
Experimental and computed properties include:
The low vapor pressure and moderate LogP suggest limited environmental persistence but sufficient lipophilicity for membrane permeability .
Biological Applications and Protein Binding
The compound’s trimethoxyphenyl group enables π-π stacking with aromatic residues in proteins, while the carboxylic acid mediates hydrogen bonding . Key applications include:
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FKBP Ligands: Binds to FKBP12, a protein involved in immunosuppressive pathways, with potential for engineering chimeric proteins .
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Targeted Protein Degradation: Serves as a building block for proteolysis-targeting chimeras (PROTACs), which recruit E3 ubiquitin ligases to degrade disease-causing proteins .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in inert atmosphere |
| Stability | Hydrolyzes under acidic/basic conditions |
| Personal Protective Equipment | Gloves, goggles, lab coat |
Future Directions
Further studies should explore:
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Pharmacokinetics: Oral bioavailability and metabolic stability.
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Structure-Activity Relationships (SAR): Modifications to the trimethoxyphenyl or piperidine groups to enhance binding affinity.
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